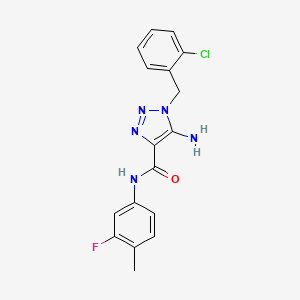

5-amino-1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

5-amino-1-[(2-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN5O/c1-10-6-7-12(8-14(10)19)21-17(25)15-16(20)24(23-22-15)9-11-4-2-3-5-13(11)18/h2-8H,9,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUKXTYKKGHBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-amino-1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazole derivatives. Its molecular formula is CHClFNO, with a molecular weight of approximately 359.79 g/mol. The unique structural features of this compound suggest significant potential for various biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves cyclization reactions, often initiated by the reaction of an azide with an α-cyano amide or ester to form the triazole ring. This synthetic route has been optimized to yield compounds with enhanced biological activity against specific pathogens and cancer cell lines.

Biological Activity Overview

Research indicates that compounds containing the 5-amino-1,2,3-triazole-4-carboxamide core exhibit promising biological activity:

- Antiparasitic Activity : Studies have shown that this compound demonstrates significant potency against Trypanosoma cruzi, the causative agent of Chagas disease. The selectivity and low toxicity to human cells make it a candidate for further development as a therapeutic agent against this parasite.

- Antitumor Properties : Investigations into the cytotoxic effects of this compound on various cancer cell lines have revealed potential antitumor properties. The mechanism appears to involve interference with cellular processes critical for cancer cell proliferation and survival .

- Mechanistic Insights : The biological activity is believed to be linked to the inhibition of complex I in mitochondrial respiration, which is a common pathway exploited by various anticancer agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar triazole derivatives:

- Study on Anticancer Activity : A study published in 2020 explored a series of triazole derivatives and their anticancer effects. The results indicated that modifications at specific positions on the triazole ring significantly influenced cytotoxicity against different cancer cell lines. Notably, compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .

- Chagas Disease Treatment : Another research effort highlighted the efficacy of triazole derivatives against Trypanosoma cruzi. The study reported that these compounds not only inhibited parasite growth but also displayed favorable pharmacokinetic profiles, suggesting their potential as lead candidates for drug development against Chagas disease.

Data Table: Biological Activity Comparison

The following table summarizes key findings related to the biological activity of 5-amino-1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and related compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of 358.82 g/mol. The presence of the triazole ring and the specific substitutions contribute to its biological efficacy.

Structural Formula

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various triazole derivatives, including 5-amino-1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide on human cancer cell lines such as HeLa and MCF-7. The compound exhibited IC50 values indicating significant antiproliferative activity compared to control groups .

- In Vivo Studies : Animal models treated with this compound showed a marked decrease in tumor size and improved survival rates compared to untreated controls. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 12.5 | Significant cytotoxicity |

| MCF-7 | 15.0 | Moderate cytotoxicity |

| HCT116 | 10.0 | Strong antiproliferative effect |

Case Studies

- Bacterial Inhibition : In vitro tests demonstrated that 5-amino-1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

- Fungal Activity : The compound also showed antifungal properties against Candida albicans with an MIC value indicating potential for use in treating fungal infections .

Data Table: Antimicrobial Activity

| Microorganism | MIC (µg/ml) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Candida albicans | 8 | Significant |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Scaffold Variations

The 1,2,3-triazole-4-carboxamide scaffold is a common structural motif in bioactive compounds. Key analogs and their differences are summarized below:

a. 1-Substituent Modifications :

2-Chlorobenzyl vs. Carbamoylmethyl :

- Fluorobenzyl vs.

b. N-Aryl Carboxamide Modifications :

- 3-Fluoro-4-Methylphenyl vs. 2,4-Difluorophenyl :

c. Antimicrobial vs. Anticancer Activity :

- SOS Response Inhibitors : Triazole-carboxamides with carbamoylmethyl groups (e.g., ) target bacterial LexA, showing promise in combating antibiotic resistance.

- Anticancer Agents: Substitutions like 4-methylphenyl () or quinolinyl () correlate with antiproliferative activity, likely due to kinase or DNA damage pathway modulation.

Mechanistic Insights

- β-Turn Mimicry: The 5-amino-1-(carbamoylmethyl) scaffold mimics β-turn structures, disrupting LexA self-cleavage (). The target compound’s 2-chlorobenzyl group may sterically hinder this mechanism, redirecting activity toward other targets.

- Species Breadth : Analogs with carbamoylmethyl substituents show cross-species reactivity (), whereas halogenated derivatives (e.g., 2-chloro, 3-fluoro) may narrow target specificity.

Q & A

Q. Optimization Strategies :

- Vary catalysts (e.g., Cu(I) for click chemistry) to enhance regioselectivity.

- Adjust solvent polarity (e.g., DMF vs. THF) to improve intermediate stability.

- Monitor reaction progress via TLC and HPLC to minimize byproducts.

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and purity. Aromatic protons in the 2-chlorobenzyl group appear downfield (~7.2–7.5 ppm) due to electron-withdrawing effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₁₄ClFN₅O, MW 363.78 g/mol) .

- X-ray Crystallography : SHELXL refinement (via programs like WinGX) resolves crystal packing and anisotropic displacement parameters .

How can low aqueous solubility impact biological assays, and what mitigation strategies are recommended?

Basic

The compound’s low solubility (common in triazole carboxamides ) may lead to inconsistent in vitro activity.

Methodological Solutions :

- Use co-solvents (e.g., DMSO ≤1% v/v) to maintain solubility without cytotoxicity.

- Employ surfactants (e.g., Tween-80) in pharmacokinetic studies.

- Derivatize the structure with hydrophilic groups (e.g., PEG chains) to improve bioavailability .

How can SHELXL and WinGX be applied to refine the crystal structure of this compound?

Q. Advanced

- Data Collection : Collect high-resolution (<1.0 Å) X-ray data to resolve the triazole core and substituent orientations.

- Refinement in SHELXL :

- Visualization in WinGX/ORTEP : Generate ORTEP diagrams to illustrate thermal ellipsoids and intermolecular interactions .

What mechanistic insights exist regarding its enzyme inhibition, and how can assays be designed to validate targets?

Advanced

Proposed Mechanisms :

- Competitive inhibition of kinases or HDACs via triazole coordination to metal ions (e.g., Zn²⁺ in HDACs) .

- π-Stacking interactions between the 2-chlorobenzyl group and hydrophobic enzyme pockets.

Q. Assay Design :

- Fluorescence Polarization : Measure binding affinity to recombinant enzymes (e.g., carbonic anhydrase).

- Molecular Dynamics (MD) Simulations : Model ligand-enzyme complexes to identify critical residues for mutagenesis studies.

How can structure-activity relationship (SAR) studies guide the development of derivatives with enhanced potency?

Advanced

Key SAR Observations :

- 2-Chlorobenzyl Group : Essential for target binding; replacing Cl with F reduces steric bulk but may lower affinity .

- 3-Fluoro-4-Methylphenyl : The fluorine atom enhances metabolic stability via reduced CYP450 oxidation .

Q. Methodology :

- Synthesize analogs with varied substituents (e.g., -CF₃, -OCH₃) on the phenyl rings.

- Test derivatives in enzyme inhibition and cytotoxicity assays (e.g., IC₅₀ comparisons).

How should researchers address contradictory bioactivity data across studies?

Advanced

Common Sources of Contradiction :

- Solubility differences in assay buffers .

- Variability in cell lines (e.g., overexpression of efflux pumps).

Q. Resolution Strategies :

- Standardize assay conditions (e.g., serum-free media, consistent DMSO concentration).

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for efficacy).

- Perform meta-analyses of published data to identify confounding variables.

What future research directions are prioritized for this compound?

Q. Advanced

- Target Identification : Use chemoproteomics (e.g., affinity chromatography with biotinylated probes) to map novel interactors.

- In Vivo Pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in rodent models.

- Polypharmacology : Explore dual-target inhibition (e.g., HDAC and kinase pathways) for synergistic therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.